H-Lys-betaNA carbonate salt
Description
H-Lys-βNA carbonate salt is a chemically modified derivative of lysine, an essential amino acid. The compound incorporates a β-naphthylamide (βNA) moiety and is stabilized in a carbonate salt form. This structural modification enhances its stability and solubility compared to free lysine, making it suitable for applications in pharmaceutical formulations, biochemical research, and industrial catalysis.
Properties
IUPAC Name |
carbonic acid;2,6-diamino-N-naphthalen-2-ylhexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O.CH2O3/c17-10-4-3-7-15(18)16(20)19-14-9-8-12-5-1-2-6-13(12)11-14;2-1(3)4/h1-2,5-6,8-9,11,15H,3-4,7,10,17-18H2,(H,19,20);(H2,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAQTLIHEPYBCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)N.C(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of H-Lys-betaNA carbonate salt involves the reaction of L-lysine with β-naphthylamine in the presence of a carbonate source. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction mixture is often subjected to purification steps such as crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
H-Lys-betaNA carbonate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
H-Lys-betaNA carbonate salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound serves as a substrate for studying enzyme kinetics and activity, particularly aminopeptidase B.
Medicine: Research involving this compound contributes to understanding metabolic pathways and developing therapeutic agents.
Industry: It is utilized in the production of biochemical reagents and diagnostic kits.
Mechanism of Action
The mechanism of action of H-Lys-betaNA carbonate salt involves its interaction with specific enzymes, such as aminopeptidase B. The compound binds to the active site of the enzyme, facilitating the cleavage of peptide bonds. This interaction is crucial for studying enzyme kinetics and understanding the molecular pathways involved in various biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct data on H-Lys-βNA carbonate salt are absent in the provided sources, comparisons can be inferred from structurally or functionally analogous compounds:
Calcium Gluconate
- Structure : A calcium salt of gluconic acid (C₁₂H₂₂CaO₁₄), distinct from the lysine-derived structure of H-Lys-βNA carbonate salt.
- Applications : Widely used in calcium supplementation and emergency treatment of hypocalcemia .
- Key Differences: Solubility: Calcium gluconate is highly water-soluble (3.3 g/100 mL at 25°C), whereas H-Lys-βNA carbonate salt’s solubility profile is undefined but likely optimized via the carbonate counterion.
Sodium 1-Heptanesulfonate and Sodium 1-Hexanesulfonate
- Structure : Alkyl sulfonate salts (C₇H₁₅NaO₃S and C₆H₁₃NaO₃S) used as ion-pairing agents in chromatography .
- Key Differences: Functionality: Unlike H-Lys-βNA carbonate salt, these sulfonates lack amino acid backbones and are primarily surfactants. Applications: Their use in analytical chemistry diverges from H-Lys-βNA carbonate salt’s hypothesized biochemical or therapeutic roles.
General Lysine Derivatives
- Examples : Lysine hydrochloride, lysine acetate.
- Comparison :
- Stability : Carbonate salts (e.g., H-Lys-βNA) typically exhibit higher thermal stability than hydrochloride or acetate forms.
- Solubility : Lysine hydrochloride is highly soluble in water (~150 g/100 mL), but H-Lys-βNA carbonate salt may offer controlled release due to carbonate’s buffering capacity.
Data Table: Comparative Properties of Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
